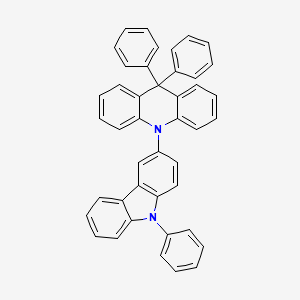
3-Fluorobenzene-1-sulfinic Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorobenzene-1-sulfinic Chloride is an organic compound with the chemical formula C6H4ClFO2S. It is a fluorinated arylsulfonyl chloride, known for its clear colorless to yellow-orange liquid form. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various fluorinated aromatic compounds .
準備方法
Synthetic Routes and Reaction Conditions
3-Fluorobenzene-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with cobalt hexafluoride. The process begins by dissolving benzenesulfonyl chloride in an appropriate solvent, followed by the slow addition of cobalt hexafluoride. This reaction produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of inert gases like nitrogen or argon is common to prevent moisture sensitivity and degradation of the compound .
化学反応の分析
Types of Reactions
3-Fluorobenzene-1-sulfinic Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include:
Sulfonic acids: From oxidation reactions.
Sulfides and thiols: From reduction reactions.
Substituted aromatic compounds: From nucleophilic substitution reactions
科学的研究の応用
3-Fluorobenzene-1-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated aromatic compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: It is utilized in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: The compound is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals
作用機序
The mechanism by which 3-Fluorobenzene-1-sulfinic Chloride exerts its effects involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
類似化合物との比較
Similar Compounds
- 2-Fluorobenzene-1-sulfinic Chloride
- 4-Fluorobenzene-1-sulfinic Chloride
- 3-Chlorobenzene-1-sulfinic Chloride
- 3-Trifluoromethylbenzene-1-sulfinic Chloride
Uniqueness
3-Fluorobenzene-1-sulfinic Chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. The presence of the fluorine atom at the meta position relative to the sulfonyl chloride group imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
1859600-17-1 |
|---|---|
分子式 |
C6H4ClFOS |
分子量 |
178.61 g/mol |
IUPAC名 |
3-fluorobenzenesulfinyl chloride |
InChI |
InChI=1S/C6H4ClFOS/c7-10(9)6-3-1-2-5(8)4-6/h1-4H |
InChIキー |
UKKVTWZJRLQGEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


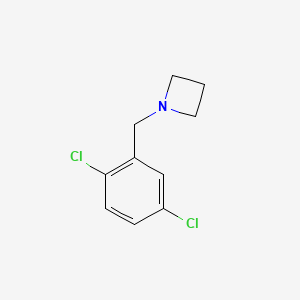
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)
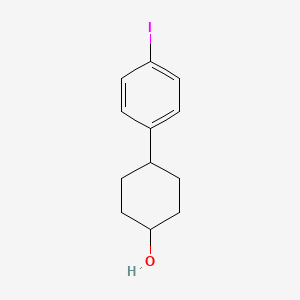

![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
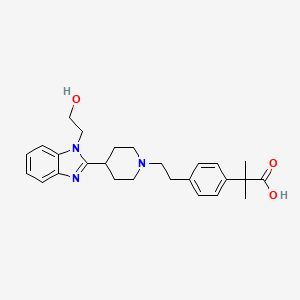
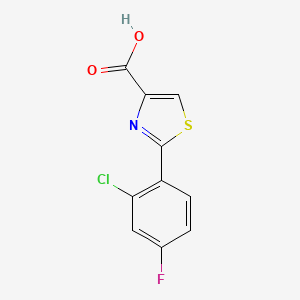
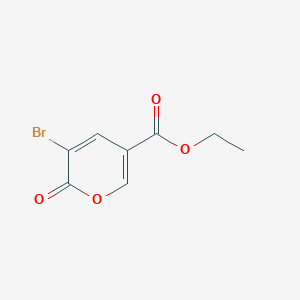

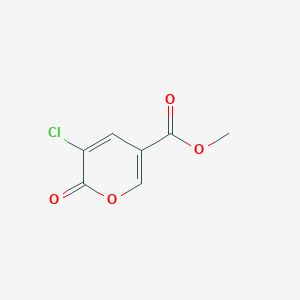
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)

